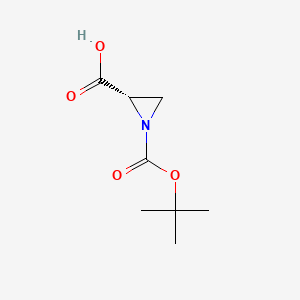

(2S)-1-Boc-aziridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJKDYRGASHUBX-GXRJOMEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703867 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181212-91-9 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (2S)-1-Boc-aziridine-2-carboxylic acid

Executive Summary

(2S)-1-Boc-aziridine-2-carboxylic acid is a highly valuable, conformationally constrained amino acid analogue that serves as a pivotal chiral building block in medicinal chemistry and organic synthesis. Its strained three-membered ring imparts unique reactivity, making it a precursor for a diverse array of complex nitrogen-containing molecules, including non-proteinogenic amino acids, peptide mimetics, and pharmacologically active agents.[1][2][3] The synthesis of this compound in an enantiomerically pure form is non-trivial, requiring precise control over stereochemistry while managing the inherent instability of the aziridine ring. This guide provides an in-depth exploration of the most reliable and field-proven synthetic strategy, proceeding from the chiral pool precursor L-serine. We will dissect the causality behind each experimental step, present a detailed, validated protocol, and offer insights into process optimization and characterization, providing researchers with a comprehensive framework for its successful synthesis.

Introduction: The Strategic Value of a Strained Chiral Synthon

The title compound, with the chemical structure (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid, belongs to a class of molecules that are synthetically potent due to the principle of ring strain.[2] The aziridine ring, an N-heterocyclic analogue of cyclopropane, possesses approximately 26 kcal/mol of strain energy. This stored energy can be strategically released in ring-opening reactions, allowing for regio- and stereoselective introduction of nucleophiles to construct more complex acyclic structures.[4]

The key attributes making this compound a target of high interest are:

-

Pre-defined Stereochemistry: The (S)-configuration at the C2 position is preserved from the starting material, offering a direct route to chiral products.

-

Orthogonal Protection: The Boc (tert-butoxycarbonyl) group on the nitrogen and the carboxylic acid at C2 represent two distinct functional handles that can be manipulated independently in subsequent synthetic steps. The Boc group is acid-labile, while the carboxylic acid can undergo standard esterification or amidation reactions.

-

Bioisostere and Mimetic: It serves as a constrained mimetic of serine or alanine in peptide structures, often conferring resistance to enzymatic degradation and inducing specific secondary conformations.

The primary synthetic challenge lies in constructing the strained ring without compromising the stereochemical integrity of the chiral center or inducing premature ring-opening. The strategy detailed herein, starting from L-serine, is the most widely adopted due to its reliability, cost-effectiveness, and high fidelity in preserving enantiopurity.

The Canonical Synthesis from L-Serine: A Mechanistic Walkthrough

The conversion of L-serine to this compound is a classic example of leveraging a readily available chiral precursor. The core logic involves a multi-step sequence of protection, activation, and intramolecular cyclization, followed by deprotection.

Workflow Overview: L-Serine to Target Aziridine

Caption: Overall synthetic workflow from L-serine.

Step 1 & 2: Orthogonal Protection of L-Serine

Causality: To prevent unwanted side reactions, both the amine and carboxylic acid functionalities of L-serine must be masked before activating the hydroxyl group.

-

N-Protection: The amine is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This is crucial for two reasons: it prevents the amine from acting as a nucleophile in subsequent steps and it activates the N-H proton, making it easier to deprotonate during the final cyclization. A mild base like sodium hydroxide is typically used.[5]

-

C-Protection: The carboxylic acid is converted to a methyl ester. This prevents it from acting as a nucleophile or being deprotonated by the bases used later. A common method involves using methyl iodide with a base like potassium carbonate in DMF.[5] Alternatively, diazomethane can be used, though it requires special handling precautions.[5]

Step 3: Activation of the Primary Hydroxyl Group

Causality: The hydroxyl group is a poor leaving group. To facilitate the intramolecular SN2 reaction needed for ring closure, it must be converted into an excellent leaving group. Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) are ideal for this transformation. The base neutralizes the HCl generated during the reaction. This step forms a stable but reactive O-mesyl or O-tosyl intermediate.

Step 4: Base-Mediated Intramolecular Cyclization

Causality: This is the key ring-forming step. A moderately strong base (e.g., potassium carbonate) deprotonates the Boc-protected nitrogen, generating an amide anion. This anion then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the mesylate leaving group.

Caption: Key intramolecular SN2 cyclization step.

This reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon being attacked (C3 of the serine backbone). Since this carbon becomes an achiral CH₂ group in the final product, this inversion is mechanistically important but does not affect the stereochemistry of the final product, which is dictated solely by the C2 center.

Step 5: Saponification to the Final Product

Causality: The final step is the hydrolysis of the methyl ester to liberate the free carboxylic acid. This must be done under carefully controlled, mild conditions to avoid nucleophilic ring-opening of the strained aziridine. Lithium hydroxide (LiOH) in a mixture of THF and water at low temperatures (e.g., 0 °C) is the standard method. Subsequent careful acidification with a weak acid or dropwise addition of a strong acid at low temperature yields the final product.

Validated Experimental Protocol

This protocol is a synthesized composite of established procedures, designed for robust performance in a standard research laboratory.

Materials & Reagents

| Reagent | M.W. | Typical Molar Eq. | Notes |

| L-Serine | 105.09 | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | Boc-protection |

| Sodium Hydroxide (1N) | 40.00 | ~2.1 | Base for Boc-protection |

| Methyl Iodide | 141.94 | 2.0 | Esterification; handle in fume hood |

| Potassium Carbonate | 138.21 | 1.1 (esterification) & 1.5 (cyclization) | Base |

| Methanesulfonyl Chloride | 114.55 | 1.1 | Activation; handle in fume hood |

| Triethylamine | 101.19 | 1.5 | Base for mesylation |

| Lithium Hydroxide | 23.95 | 1.5 - 2.0 | Saponification |

| Solvents | - | - | Dioxane, DMF, CH₂Cl₂, THF, H₂O |

Step-by-Step Methodology

-

N-Boc-L-Serine: Dissolve L-serine (1.0 eq) in 1N NaOH (aq) (2.1 eq) at 0 °C. Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.[5] Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of starting material. Acidify the reaction mixture carefully with cold 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid, which is often used without further purification.

-

N-Boc-L-Serine Methyl Ester: To a solution of N-Boc-L-serine (1.0 eq) in anhydrous DMF at 0 °C, add solid potassium carbonate (1.1 eq). Stir for 15 minutes, then add methyl iodide (2.0 eq) dropwise.[5] Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the methyl ester, typically as a viscous oil.

-

Activation and Cyclization to Methyl (2S)-1-Boc-aziridine-2-carboxylate: Dissolve the N-Boc-L-serine methyl ester (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir at 0 °C for 1 hour. After TLC confirms formation of the mesylate, filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate, then redissolve the crude mesylate in a solvent like THF or acetonitrile. Add potassium carbonate (1.5 eq) and heat the mixture to reflux (or stir vigorously at room temperature) for 12-24 hours until cyclization is complete. Filter off the solids and concentrate the filtrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aziridine ester.

-

Saponification to this compound: Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF/water and cool to 0 °C. Add solid lithium hydroxide (1.5 eq) and stir at 0 °C for 2-4 hours, monitoring carefully by TLC. Upon completion, carefully add cold 1N HCl dropwise to adjust the pH to ~3. Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, this compound, typically as a white solid.[6][7]

Self-Validation and Characterization

-

Purity Assessment: TLC and HPLC analysis should be used at each step. The final product's purity should be >97%.[6]

-

Structural Verification:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 1.45 (s, 9H, C(CH₃)₃), 2.3-2.6 (m, 2H, aziridine CH₂), 3.2-3.4 (m, 1H, aziridine CH), and a broad singlet for the COOH proton.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals should appear around δ 28.2 (C(CH₃)₃), 32-34 (aziridine ring carbons), 81.5 (quaternary C of Boc), 160-162 (Boc C=O), and 170-173 (acid C=O).[8]

-

-

Enantiomeric Purity: Chiral HPLC or derivatization with a chiral agent followed by NMR/GC analysis can be used to confirm the enantiomeric excess (% ee), which should be >99%.

Alternative Synthetic Strategies

While the L-serine route is dominant, other approaches exist, primarily falling under the category of asymmetric aziridination.

| Strategy | Principle | Advantages | Disadvantages |

| Synthesis from L-Serine | Intramolecular cyclization of a chiral pool starting material. | High enantiopurity (>99% ee), readily available starting material, well-established and scalable. | Multi-step process requiring protection/deprotection. |

| Catalytic Asymmetric Aziridination | Reaction of an alkene (e.g., ethyl acrylate) with a nitrogen source (e.g., a nitrene precursor) using a chiral catalyst (Rh, Cu, etc.).[9][10] | Fewer steps, potentially broader substrate scope for substituted aziridines. | Lower enantioselectivity for this specific target, catalyst cost, optimization can be complex.[11] |

| Aza-Darzens Reaction | Reaction of an N-activated imine with an α-haloester enolate.[12] | Convergent approach. | Often produces racemic mixtures unless a chiral auxiliary or catalyst is used; stereocontrol can be challenging.[12] |

For the specific synthesis of enantiopure this compound, the chiral pool approach from L-serine remains the most practical and efficient method for achieving high chemical and optical purity.

Conclusion

The synthesis of enantiomerically pure this compound is a cornerstone process for chemists working on peptide modifications and chiral drug development. The strategy originating from L-serine stands as a testament to elegant synthetic design, transforming a simple, natural amino acid into a high-value, reactive intermediate. By understanding the mechanistic rationale behind each protection, activation, and cyclization step, researchers can reliably execute this synthesis and troubleshoot effectively. The detailed protocol and validation criteria provided in this guide offer a robust framework for obtaining this critical building block with the high degree of purity required for advanced applications.

References

-

Broekman, M., et al. Synthesis and Reactions of Aziridine-2-Carboxylic Esters. This thesis provides a background on the synthesis of aziridine-2-carboxylic esters, including methods starting from serine. [Link]

-

Garner, P., & Park, J. M. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, Coll. Vol. 9, p.300 (1998); Vol. 70, p.18 (1992). A detailed, checked procedure for the protection and esterification of L-serine. [Link]

-

Harada, K., & Nakamura, I. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, 1978, (11), 547-548. Discusses asymmetric approaches to the aziridine core. [Link]

-

Zheng, Y., Rizzo, A., & Chiu, P. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv, 2024. Describes modern catalytic methods for accessing chiral aziridine-2-carboxylates. [Link]

-

Maiorana, S., et al. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 2021, 26(18), 5565. Reviews various aziridination reactions, including Aza-Darzens. [Link]

-

Alonso, E., et al. Asymmetric Synthesis of 2/i-Azirine Carboxylic Esters by an Alkaloid-Mediated Neber Reaction. The Journal of Organic Chemistry, 1993, 58(23), 6425–6427. Details related chemistry of strained nitrogen heterocycles. [Link]

-

Kuzmič, K., et al. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 2022, 69, 261-270. Provides protocols for converting D-serine to aziridine derivatives and their use in peptide synthesis. [Link]

-

Qadir, T., et al. A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate, 2021. General review on the importance and synthesis of aziridines. [Link]

-

Organic Chemistry Portal. Synthesis of aziridines. Provides an overview of various synthetic methods for aziridines. [Link]

-

Tang, Y., et al. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. Nature Communications, 2025. Discusses enzymatic routes to aziridine formation. [Link]

-

Gross, P., et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 2024, 146(2), 1447–1454. Details a modern catalytic approach for aziridination. [Link]

-

Zheng, Y., Rizzo, A., & Chiu, P. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Cambridge Open Engage, 2024. [Link]

-

Chemical-Suppliers.com. This compound Product Page. Lists properties and suppliers. [Link]

-

Strumfs, B., et al. An Easy Route to Aziridine Ketones and Carbinols. Molecules, 2021, 26(23), 7356. Highlights the utility of aziridine derivatives as building blocks. [Link]

-

ResearchGate. Synthesis of aziridines from amino alcohols. Collection of articles related to aziridine synthesis from amino alcohols. [Link]

-

Wikipedia. Taurine. Provides context on related biochemical pathways, mentioning aziridine in chemical synthesis. [Link]

-

Ma, J., & Falck, J. R. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research, 2020, 53(9), 1919–1932. Discusses the reactivity and ring-opening of aziridines. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Provides reference data for interpreting NMR and IR spectra of the target molecule. [Link]

-

Sinfoo Biotech. This compound Product Page. Provides chemical identifiers for the target compound. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]

- 7. This compound,(CAS# 1315000-92-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. Aziridine synthesis by aziridination [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of Boc-Protected Aziridine-2-Carboxylates: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Aziridines, particularly chiral aziridine-2-carboxylates, are high-value synthetic intermediates in modern medicinal chemistry.[1][2] Their inherent ring strain (approx. 27 kcal/mol) makes them versatile precursors for the stereoselective synthesis of complex nitrogen-containing molecules, including unnatural amino acids, β-lactam antibiotics, and other pharmacologically relevant scaffolds.[1][3][4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of conditions and its facile, orthogonal removal. This guide provides a comprehensive overview of robust and stereoselective methodologies for synthesizing Boc-protected aziridine-2-carboxylates, grounded in mechanistic understanding and field-proven protocols.

The Strategic Importance of Chiral Aziridine-2-Carboxylates

The power of aziridine-2-carboxylates lies in their dual nature: they are simultaneously constrained three-membered rings and functionalized amino acid precursors. This duality allows for precise control over stereochemistry during ring-opening reactions.[4][5][6] Nucleophilic attack can be directed to either the C2 or C3 position, and with appropriate N-activation (like the Boc group), these reactions proceed with high regio- and stereoselectivity.[3][7] This strategic utility has cemented their role as indispensable building blocks in the synthesis of complex molecules.[2][8]

This guide is structured around the primary synthetic disconnections used to construct the aziridine ring, focusing on methods that deliver high levels of stereocontrol.

Caption: Core strategies for stereoselective aziridine synthesis.

Intramolecular Ring-Closure of β-Amino Alcohols

A foundational and conceptually straightforward approach to aziridine synthesis involves the intramolecular cyclization of 1,2-amino alcohols.[3] This method relies on the stereospecific S(_N)2 displacement of a leaving group on the C2 carbon by the nitrogen atom. The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting aziridine.

Mechanistic Rationale

The process begins with an enantiopure β-amino alcohol, often derived from the chiral pool (e.g., from amino acids like serine or threonine).[9] The hydroxyl group is first converted into a good leaving group, typically a sulfonate ester (e.g., mesylate or tosylate). Subsequent treatment with a non-nucleophilic base deprotonates the Boc-protected amine, generating an amide anion that executes an intramolecular backside attack, displacing the leaving group and forming the aziridine ring.[3] For the reaction to be efficient, the amine and the leaving group must be able to adopt an anti-periplanar conformation to allow for proper orbital overlap in the S(_N)2 transition state.

Caption: Workflow for aziridine synthesis via amino alcohol cyclization.

Field-Proven Protocol: Synthesis from L-Serine Methyl Ester

This protocol details the conversion of Boc-protected L-serine methyl ester to the corresponding (2S)-Boc-aziridine-2-carboxylate.

Step 1: Mesylation of the Hydroxyl Group

-

Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO(_3) solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. The crude mesylate is typically used in the next step without further purification.

Step 2: Base-Induced Cyclization

-

Dissolve the crude mesylate from Step 1 in anhydrous acetonitrile (MeCN, 0.2 M).

-

Add finely ground potassium carbonate (K(_2)CO(_3), 3.0 eq) to the solution.

-

Heat the suspension to 60 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure methyl (2S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate.

| Substrate Source | Leaving Group | Base | Yield (%) | Stereochemical Purity | Reference |

| L-Serine | Mesylate | K(_2)CO(_3) | 85-95 | >99% ee | [3][9] |

| L-Threonine | Tosylate | NaH | 80-90 | >99% ee, >95% de | [9] |

Organocatalytic Asymmetric Aziridination of α,β-Unsaturated Esters

One of the most elegant and powerful modern methods for stereoselective aziridination is the organocatalytic aza-Michael-initiated ring-closing (aza-MIRC) reaction.[10][11] This approach utilizes small chiral organic molecules, typically secondary amines, to catalyze the conjugate addition of a nitrogen source to an α,β-unsaturated carbonyl compound, followed by cyclization.

Mechanistic Rationale: Iminium-Enamine Catalysis

The catalytic cycle begins with the condensation of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) with the α,β-unsaturated aldehyde or ester, forming a chiral iminium ion.[12][13] This activation lowers the LUMO of the Michael acceptor, facilitating a highly stereocontrolled conjugate addition of a nucleophilic nitrogen source (e.g., a Boc-protected hydroxylamine derivative). The resulting intermediate is an enamine, which then undergoes an intramolecular nucleophilic attack on the nitrogen atom, displacing its leaving group to form the aziridine ring and regenerate the catalyst.[10][11] The stereochemistry is primarily controlled during the initial Michael addition step, dictated by the steric environment of the chiral catalyst.

Caption: Catalytic cycle for the aza-MIRC reaction.

Field-Proven Protocol: Asymmetric Aziridination of Cinnamates

This protocol describes the synthesis of a trans-3-aryl-aziridine-2-carboxylate using a cinchona-derived primary amine catalyst.

Materials:

-

Methyl cinnamate (1.0 eq)

-

N-Boc-O-tosylhydroxylamine (TsONHBoc, 1.2 eq)

-

(9S)-9-Amino-9-deoxy-epi-quinine (chiral catalyst, 10 mol%)

-

Toluene (anhydrous, 0.1 M)

-

Molecular sieves (4 Å, activated)

Procedure:

-

To a flame-dried flask under argon, add methyl cinnamate, the chiral amine catalyst, and freshly activated 4 Å molecular sieves.

-

Add anhydrous toluene and cool the mixture to -20 °C.

-

In a separate flask, dissolve TsONHBoc in a minimal amount of anhydrous toluene and add this solution dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at -20 °C for 24-48 hours. The progress of the reaction should be monitored carefully by chiral HPLC to determine conversion and enantiomeric excess.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired Boc-protected aziridine-2-carboxylate.

| Alkene Substrate | Catalyst Loading | Yield (%) | d.r. (trans:cis) | ee (%) (trans) | Reference |

| Methyl Cinnamate | 10 mol% | 85 | >20:1 | 95 | [12][13] |

| Ethyl Crotonate | 10 mol% | 78 | >20:1 | 92 | [13] |

| tert-Butyl Acrylate | 20 mol% | 65 | N/A | 88 | [14] |

Diastereoselective Aza-Corey-Chaykovsky Aziridination

The Aza-Corey-Chaykovsky reaction provides a powerful route to aziridines from imines. A highly stereoselective variant involves the reaction of a sulfur ylide with an N-sulfinyl ketimino ester.[15] The chiral tert-butanesulfinyl group serves as an excellent chiral auxiliary, directing the nucleophilic attack of the ylide to one face of the imine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of a sulfur ylide (e.g., dimethylsulfoxonium methylide) to the electrophilic carbon of the N-tert-butanesulfinyl ketimino ester. This addition is highly diastereoselective, controlled by the chiral sulfinyl group which chelates to the incoming nucleophile or sterically blocks one face of the C=N bond. This attack forms a betaine intermediate, which then undergoes intramolecular ring closure with the displacement of dimethyl sulfoxide (DMSO) to furnish the three-membered aziridine ring.[15] The sulfinyl group can be readily cleaved under mild acidic conditions.

Field-Proven Protocol: Synthesis of α-Quaternary Aziridine-2-carboxylates

This protocol is adapted for the synthesis of highly substituted, sterically hindered aziridines.[15]

Materials:

-

Ethyl 2-((R)-N-tert-butanesulfinyl)imino-2-phenylacetate (1.0 eq)

-

Trimethylsulfoxonium iodide (1.5 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous DMSO and THF

Procedure:

-

To a flame-dried, three-neck flask under argon, add trimethylsulfoxonium iodide and anhydrous DMSO.

-

Add NaH portion-wise at room temperature. The mixture will evolve hydrogen gas. Stir for 1 hour until the gas evolution ceases, indicating the formation of the ylide.

-

In a separate flask, dissolve the N-sulfinyl ketimino ester in anhydrous THF (0.1 M).

-

Cool both the ylide solution and the imine solution to 0 °C.

-

Slowly add the imine solution to the ylide solution via cannula.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH(_4)Cl.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate.

-

Purify by flash column chromatography to yield the α-quaternary aziridine-2-carboxylate.

| R¹ in Ketimino Ester | R² in Ketimino Ester | Yield (%) | d.r. | Reference |

| Phenyl | CO(_2)Et | 95 | >98:2 | [15] |

| 4-MeO-Ph | CO(_2)Et | 92 | >98:2 | [15] |

| Methyl | CO(_2)Et | 88 | 95:5 | [15] |

Conclusion and Outlook

The stereoselective synthesis of Boc-protected aziridine-2-carboxylates is a mature field with a diverse array of reliable and high-yielding methodologies. The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and required scale.

-

Ring-closure reactions from chiral amino alcohols are robust and ideal when the precursor is readily available from the chiral pool.

-

Organocatalytic aza-MIRC reactions represent the state-of-the-art for the asymmetric synthesis of trans-aziridines from simple olefins, offering high enantioselectivity with low catalyst loadings.

-

The Aza-Corey-Chaykovsky reaction is exceptionally powerful for constructing highly substituted and quaternary stereocenters with excellent diastereocontrol.

Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems (e.g., using earth-abundant metals or photocatalysis), and designing novel one-pot cascade reactions that leverage the reactivity of the aziridine ring in subsequent transformations.[10][16] For researchers in drug development, a mastery of these core techniques provides a significant strategic advantage in the rapid and efficient construction of novel chiral molecular entities.

References

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

-

Çetinkaya, B., et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Synthetic Communications, 35(8). Retrieved from [Link]

-

Çetinkaya, B., et al. (2006). Full article: Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online. Retrieved from [Link]

-

Alvernhe, G., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12). Retrieved from [Link]

-

Demir, A. S., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed. Retrieved from [Link]

-

Fokin, V. V., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. NIH. Retrieved from [Link]

-

Demir, A. S., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

-

Córdova, A., et al. (2007). Organocatalytic enantioselective aziridination of α,β- unsaturated aldehydes. Stockholm University. Retrieved from [Link]

-

Kaur, N. (2024). Aziridine synthesis by ring-closure of haloimines. ResearchGate. Retrieved from [Link]

-

Vesely, J., et al. (2007). Organocatalytic Enantioselective Aziridination of α,β‐Unsaturated Aldehydes. Sci-Hub. Retrieved from [Link]

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Retrieved from [Link]

-

Krasavin, M., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. NIH. Retrieved from [Link]

-

Musio, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Retrieved from [Link]

-

Córdova, A., et al. (2011). Catalytic asymmetric aziridination of α,β-unsaturated aldehydes. PubMed. Retrieved from [Link]

-

Mashima, K., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. Retrieved from [Link]

-

Córdova, A., et al. (2007). Organocatalytic enantioselective aziridination of alpha,beta-unsaturated aldehydes. PubMed. Retrieved from [Link]

-

Maras, A., et al. (2023). Recent Developments in Catalytic Asymmetric Aziridination. PMC - NIH. Retrieved from [Link]

-

Various Authors. (n.d.). Takemoto thiourea‐catalyzed asymmetric aziridination of α‐acyl acrylates. ResearchGate. Retrieved from [Link]

-

Córdova, A., et al. (2007). Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. ResearchGate. Retrieved from [Link]

-

Sweeney, J. B., et al. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Royal Society of Chemistry. Retrieved from [Link]

-

Wulff, W. D., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. MDPI. Retrieved from [Link]

-

Baldwin, J., et al. (1993). Amino acid synthesis via ring opening of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents. Semantic Scholar. Retrieved from [Link]

-

Atkinson, R. S. (2014). Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of aziridines from amino alcohols. ResearchGate. Retrieved from [Link]

-

Chiu, P., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link]

-

Blakey, S. B., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Retrieved from [Link]

-

Chiu, P., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link]

-

Ghorai, M. K., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed. Retrieved from [Link]

-

Various Authors. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Repository of the Radboud University. Retrieved from [Link]

-

Franklin, A. S., et al. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. PubMed. Retrieved from [Link]

-

Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of Aziridines. ResearchGate. Retrieved from [Link]

-

Krasavin, M., et al. (2019). An Easy Route to Aziridine Ketones and Carbinols. PMC - NIH. Retrieved from [Link]

-

Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English. Retrieved from [Link]

-

Sławiński, J., et al. (2018). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. NIH. Retrieved from [Link]

- Determan, M. D., et al. (2013). Aziridine crosslinking agents for acrylic adhesives. Google Patents.

-

Liu, P., et al. (2023). Nickel-catalyzed diastereoselective hydroboration of acrylates with a vinylborane reagent. Chemical Science. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 13. Catalytic asymmetric aziridination of α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.le.ac.uk [figshare.le.ac.uk]

- 15. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(2S)-1-Boc-aziridine-2-carboxylic acid: A Keystone Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1-Boc-aziridine-2-carboxylic acid and its derivatives have established themselves as exceptionally versatile chiral building blocks in the field of medicinal chemistry. The inherent strain of the three-membered aziridine ring, combined with the defined stereocenter at the C2 position, offers a unique and powerful platform for the synthesis of a wide range of complex and biologically active molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data for key transformations and detailed experimental protocols, to empower its use in the discovery and development of novel therapeutic agents.

Introduction: The Unique Value of a Strained Ring System

Aziridines, the nitrogen-containing analogs of epoxides, are endowed with significant ring strain (approximately 27 kcal/mol), which renders them susceptible to nucleophilic ring-opening reactions.[1][2][3] This inherent reactivity is the cornerstone of their synthetic utility. When this reactivity is incorporated into a chiral framework, such as in this compound, it becomes a powerful tool for asymmetric synthesis. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density from the nitrogen atom, and it also functions as a standard protecting group in peptide synthesis and other organic transformations.[4][5]

The strategic placement of the carboxylic acid at the C2 position, adjacent to the stereocenter, provides a handle for further functionalization and incorporation into larger molecular scaffolds. This combination of features makes this compound a highly sought-after intermediate in drug development.[]

Core Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from its capacity to undergo regioselective and stereospecific ring-opening reactions with a diverse array of nucleophiles. This reactivity provides access to a multitude of valuable chiral structures.

-

Synthesis of Unnatural Amino Acids: The ring-opening of activated aziridine-2-carboxylates is a direct and efficient route to novel α- and β-amino acids. These non-proteinogenic amino acids are critical components in the design of peptidomimetics, constrained peptides, and other drug candidates that often exhibit enhanced metabolic stability and unique conformational properties.[4][7][8]

-

Development of Enzyme Inhibitors: The electrophilic character of the aziridine ring makes it an effective "warhead" for the irreversible inhibition of enzymes. This is particularly true for enzymes that possess a nucleophilic residue, such as cysteine, in their active site.[8][9] A notable application is in the development of potent and selective inhibitors of Protein Disulfide Isomerase (PDI).[8][9][10]

-

Access to Chiral Heterocycles: this compound serves as a valuable precursor for the synthesis of various chiral nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast number of FDA-approved drugs and are considered privileged structures in medicinal chemistry.[11]

-

Constrained Dipeptide Surrogates: The rigid bicyclic structures that can be derived from aziridine-2-carboxylic acid can mimic the secondary structures of peptides, such as β-turns.[12][13] This makes them valuable tools in the design of peptidomimetics with improved pharmacological properties.

Synthesis of the Chiral Building Block

The enantioselective synthesis of aziridines is a well-established field, with several reliable methods available.[14][15][16] A common and effective strategy for preparing this compound and its esters starts from readily available chiral precursors like amino acids.

A typical synthetic route involves the conversion of an amino alcohol, derived from an α-amino acid, into the corresponding aziridine through an intramolecular cyclization.[4][17] For example, L-serine can be N-protected, the carboxylic acid reduced to an alcohol, and the resulting amino alcohol can then be converted to the aziridine.

Diagram 1: General Synthetic Logic for Aziridine-2-Carboxylates

Caption: Synthetic pathway from α-amino acids to aziridine-2-carboxylates.

The Chemistry of Ring-Opening: A Gateway to Molecular Diversity

The synthetic power of this compound is truly unlocked through its ring-opening reactions. The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids.[11][18]

Generally, the attack can occur at either the C2 or C3 position of the aziridine ring.

-

Attack at C3 (Path A): This is the more common pathway for many nucleophiles, leading to the formation of α-substituted-β-amino acids. This regioselectivity is often favored due to steric hindrance at the C2 position, which bears the carboxylate group.[4]

-

Attack at C2 (Path B): While less common, attack at the C2 position can be achieved under specific conditions, leading to β-substituted-α-amino acids.

Diagram 2: Regioselective Ring-Opening of (2S)-1-Boc-aziridine-2-carboxylate

Caption: Regiochemical pathways for aziridine ring-opening reactions.

Key Transformations and Quantitative Data

The following table summarizes representative nucleophilic ring-opening reactions of N-activated aziridine-2-carboxylates, highlighting the versatility of this chiral building block.

| Nucleophile (Nu⁻) | Product Type | Regioselectivity (C3:C2) | Typical Yield (%) | Reference Insight |

| Organocuprates (R₂CuLi) | α-Alkyl-β-amino acids | High to excellent | 60-90 | Organocuprates are soft nucleophiles that generally favor attack at the less substituted C3 position.[17] |

| Thiols (RSH) | Cysteine analogs | Excellent | 85-98 | Thiolates are highly effective nucleophiles for aziridine ring-opening, often proceeding under mild conditions.[19] |

| Azides (N₃⁻) | α-Azido-β-amino acids | Excellent | 80-95 | The resulting azido group is a versatile handle for further transformations, such as reduction to an amine or cycloaddition reactions.[4] |

| Carboxylic Acids (RCOOH) | β-Aminoacetates | Good to excellent | 70-90 | This reaction can be catalyzed by organocatalysts like DBU or Lewis acids.[20] |

| Grignard Reagents (RMgX) | α-Alkyl-β-amino acids | Variable | 50-85 | Regioselectivity can be more variable with harder nucleophiles like Grignard reagents and may require careful optimization of reaction conditions.[17] |

Experimental Protocols: A Practical Guide

Protocol: Synthesis of a β-Thiolated Amino Acid Derivative

This protocol describes a typical procedure for the site-selective ring-opening of a peptide containing an aziridine-2-carboxylic acid residue with a thiol nucleophile.[19]

Materials:

-

Aziridine-containing peptide (1.0 eq)

-

Thiol (e.g., benzyl mercaptan, 1.5 eq)

-

Solvent: Acetonitrile/Water (1:1 v/v)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)

-

Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

-

Dissolve the aziridine-containing peptide in the acetonitrile/water solvent mixture in a round-bottom flask.

-

Add the thiol nucleophile to the solution.

-

Add DBU to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purify the crude product by reverse-phase HPLC to obtain the desired β-thiolated peptide.

Diagram 3: Experimental Workflow for Thiol-Mediated Ring-Opening

Caption: Step-by-step workflow for the synthesis of β-thiolated peptides.

Conclusion and Future Outlook

This compound is a testament to the power of strained-ring systems in modern organic synthesis. Its unique combination of chirality, reactivity, and functionality has cemented its role as a cornerstone building block for the construction of complex, biologically active molecules. The ability to predictably and stereoselectively introduce diverse functional groups through nucleophilic ring-opening reactions provides an invaluable platform for medicinal chemists and drug development professionals. As the demand for novel therapeutics with enhanced specificity and efficacy continues to grow, the strategic application of versatile chiral synthons like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.

References

-

Sciforum. Enantiospecific, Stereoselective Synthesis of Enantiomerically Pure Aziridine-2-carboxylic Acids from Aspartic Acid. Available from: [Link].

-

Zhang, X. P. & Hu, Y. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. PMC, National Institutes of Health. Available from: [Link].

-

Kim, D. et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PubMed Central. Available from: [Link].

-

Wikipedia. Aziridines. Available from: [Link].

-

Takeda, Y., Morokuma, K. & Minakata, S. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, ACS Publications, 2020. Available from: [Link].

-

ResearchGate. Enantioselective synthesis of C-silylated aziridines and addition of... Available from: [Link].

-

ResearchGate. Free energy profile for the reaction mechanism (aziridine ring opening,... Available from: [Link].

-

Ranjith, K. & Ha, H.-J. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. Available from: [Link].

-

MDPI. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available from: [Link].

-

Royal Society of Chemistry. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 2014. Available from: [Link].

-

Choi, J., Yu, T.-H. & Ha, H.-J. Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021. Available from: [Link].

-

ResearchGate. Synthesis of aziridines from amino alcohols. Available from: [Link].

-

Wageningen University & Research. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link].

-

HETEROCYCLES. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. 2012. Available from: [Link].

-

Semantic Scholar. Nucleophilic ring opening reactions of aziridines. Available from: [Link].

-

Ghorbani-Vaghei, R. et al. An Easy Route to Aziridine Ketones and Carbinols. PMC, National Institutes of Health. Available from: [Link].

-

D'hooghe, M. & De Kimpe, N. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 2019. Available from: [Link].

-

Semantic Scholar. Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. Available from: [Link].

-

Najera, C. et al. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 2011. Available from: [Link].

-

Concellón, J. M. et al. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, ACS Publications, 2004. Available from: [Link].

-

Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Available from: [Link].

-

ResearchGate. Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129... Available from: [Link].

-

ResearchGate. Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors. Available from: [Link].

-

McCoull, W. & Davis, F. A. Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000. Available from: [Link].

-

Sereika, K. et al. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 2023. Available from: [Link].

-

ElectronicsAndBooks. On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides. Available from: [Link].

-

Chemical Suppliers. This compound. Available from: [Link].

-

ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. 2024. Available from: [Link].

-

ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available from: [Link].

-

MDPI. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. 2021. Available from: [Link].

-

Lubin-Germain, N. et al. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 2023. Available from: [Link].

Sources

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Ring-Opening of N-Boc-Aziridine-2-Carboxylic Acid: A Gateway to Novel Amino Acid Scaffolds

Abstract

N-Boc-aziridine-2-carboxylic acid and its derivatives are powerful and versatile building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals and peptidomimetics. The inherent ring strain of the aziridine moiety, combined with the electronic influence of the N-Boc protecting group and the C2-carboxylic acid functionality, renders this scaffold susceptible to a wide array of regioselective ring-opening reactions. This guide provides an in-depth technical exploration of these transformations, offering field-proven insights into the mechanistic underpinnings, the causality behind experimental choices, and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the critical factors governing regioselectivity and stereochemistry, the diverse range of nucleophiles that can be employed, and the strategic use of catalysts to unlock a vast chemical space of non-canonical amino acids.

The Strategic Value of the N-Boc-Aziridine-2-Carboxylic Acid Scaffold

The three-membered aziridine ring is characterized by significant angle strain (approximately 26-27 kcal/mol), which is the primary driving force for its reactivity in ring-opening reactions.[1] The presence of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the nitrogen. Secondly, as an electron-withdrawing group (EWG), it "activates" the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[1][2][3] This activation is crucial for achieving high reactivity and controlling the reaction pathway.[4][5]

The carboxylic acid moiety at the C2 position further influences the electronic properties of the ring, playing a pivotal role in directing the regioselectivity of nucleophilic attack. This unique combination of features makes N-Boc-aziridine-2-carboxylic acid a chiral synthon of immense value for the synthesis of diverse α- and β-amino acids, which are key components of many biologically active molecules.[1][3][6]

The Dichotomy of Nucleophilic Attack: Understanding Regioselectivity

The central challenge and opportunity in the chemistry of N-Boc-aziridine-2-carboxylic acid lies in controlling the regioselectivity of the ring-opening reaction. Nucleophilic attack can principally occur at two positions: the C2 carbon (α-carbon) or the C3 carbon (β-carbon). The outcome of this choice dictates the nature of the resulting amino acid derivative.

-

Attack at C3 (β-attack): This pathway leads to the formation of α-substituted-β-amino acids.

-

Attack at C2 (α-attack): This pathway results in the formation of β-substituted-α-amino acids.

The regioselectivity is a delicate interplay of electronic effects, steric hindrance, the nature of the nucleophile, and the reaction conditions, including the presence and type of catalyst.[7][8]

Electronic Control: The Influence of the Carboxylate Group

The carboxylic acid (or its ester form) at the C2 position is an electron-withdrawing group. This electronic pull can stabilize a partial negative charge on the adjacent C2 carbon in the transition state, thereby favoring nucleophilic attack at the C3 position (β-attack) under many conditions. However, the situation is more complex, as the activating N-Boc group also influences the electron density across the ring. For instance, in the ring-opening of activated aziridine-2-carboxylates with [18F]fluoride, the attack occurs exclusively at the C2 position, suggesting that electronic effects due to the carboxylic ester substituent are the main directing factor in this case.[9]

Steric Hindrance: A Guiding Principle

In the absence of overriding electronic factors, nucleophilic attack will generally occur at the less sterically hindered carbon atom. For an unsubstituted C3 position, attack is often favored there. This is a classic SN2-type mechanism, where the nucleophile approaches from the backside of the C-N bond, leading to an inversion of stereochemistry at the site of attack.[10][11]

The Role of the Nucleophile

The nature of the incoming nucleophile is a critical determinant of regioselectivity. "Soft" nucleophiles, such as organocuprates, often favor attack at the less substituted C3 position. Conversely, "hard" nucleophiles may exhibit different regiochemical preferences. The size of the nucleophile also plays a significant role, with bulkier nucleophiles being more likely to attack the less sterically encumbered carbon.

Lewis Acid Catalysis: Enhancing Reactivity and Directing Selectivity

Lewis acids are frequently employed to further activate the aziridine ring towards nucleophilic attack.[12][13][14] They coordinate to the nitrogen or the carbonyl oxygen of the Boc group, increasing the electrophilicity of the ring carbons. The choice of Lewis acid can significantly influence the regioselectivity of the reaction. For example, BF3•OEt2 is an effective catalyst for the C3-selective opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles.[15] In some cases, a combination of Lewis acids can act synergistically to promote the reaction.[13]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.iitk.ac.in [home.iitk.ac.in]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2S)-1-Boc-aziridine-2-carboxylic acid: A Guide for Advanced Drug Development

An In-Depth Technical Guide

Foreword: The Strategic Importance of a Strained Scaffold

(2S)-1-Boc-aziridine-2-carboxylic acid is more than a mere chemical curiosity; it is a high-value, constrained amino acid analog that serves as a pivotal building block in medicinal chemistry. Its rigid three-membered ring pre-organizes substituents into specific spatial orientations, a feature highly sought after in the rational design of peptides, enzyme inhibitors, and complex pharmaceutical agents. The inherent ring strain of the aziridine moiety also makes it a latent electrophile, enabling its use as a covalent "warhead" in targeted therapies.[1]

Given its utility and reactive nature, unambiguous structural and stereochemical verification is not just a procedural formality—it is a critical prerequisite for its successful application in any synthetic campaign. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical methods. We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to interpret their data with confidence.

Foundational Analysis: Molecular Structure and Its Spectroscopic Implications

Before delving into specific techniques, it is crucial to dissect the molecule's structure. It comprises four key regions, each with a distinct spectroscopic signature:

-

The Aziridine Ring: A strained, three-membered heterocycle containing two diastereotopic methylene protons (HA, HB) and a methine proton (HX). Their unique chemical environments and coupling relationships are primary reporters for ring integrity.

-

The (2S)-Chiral Center: The absolute configuration at the C2 position is the source of the molecule's optical activity and is the most critical parameter to confirm.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group imparts stability and solubility. Its bulky tert-butyl group provides a prominent, sharp singlet in ¹H NMR, while its carbonyl group has a characteristic IR stretching frequency.

-

The Carboxylic Acid: This functional group is defined by its acidic proton, its carbonyl carbon, and its characteristic IR absorptions, which are highly sensitive to hydrogen bonding.[2][3]

The following diagram illustrates the relationship between these structural features and the primary analytical techniques used for their characterization.

Caption: Key molecular features and their corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the precise covalent structure of the molecule in solution. Both ¹H and ¹³C NMR are essential, providing complementary information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of all proton environments. For this compound, we anticipate four distinct signal regions. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; the acidic proton of the carboxylic acid may exchange with residual water and broaden, or may not be visible in solvents like D₂O.

Expected ¹H NMR Signals (Referenced to TMS)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | A sharp, integrating to 9H, confirming the Boc group's presence. Its clean singlet nature is a good indicator of sample purity. |

| -CH₂ (Aziridine) | 2.0 - 2.8 | Doublet of Doublets (dd) | These two protons are diastereotopic. They will appear as distinct signals, each split by the other (geminal coupling) and by the C2 proton (vicinal coupling). |

| -CH (Aziridine, C2) | 3.0 - 3.5 | Doublet of Doublets (dd) | This proton is adjacent to the electron-withdrawing carboxylic acid and nitrogen, shifting it downfield. It is coupled to the two methylene protons.[1] |

| -COOH (Acid) | 10 - 13 | Broad Singlet (br s) | This highly deshielded proton is characteristic of a carboxylic acid.[2] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the molecule's structure, we expect to resolve all 8 carbon signals.

Expected ¹³C NMR Signals

| Carbon | Expected Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| -C(C H₃)₃ (Boc) | ~28 | Strong signal due to 3 equivalent carbons. |

| -C H₂ (Aziridine) | ~30 - 35 | Upfield shift characteristic of strained ring carbons.[4] |

| -C H (Aziridine, C2) | ~35 - 40 | Slightly downfield of the CH₂ due to the attached carboxyl group.[5] |

| -C (CH₃)₃ (Boc) | ~80 - 82 | Quaternary carbon of the Boc group. |

| >N-C =O (Boc) | ~155 - 160 | Carbonyl of the urethane linkage. |

| -C OOH (Acid) | ~170 - 175 | Downfield position typical for a carboxylic acid carbonyl. The exact shift can be influenced by solvent polarity.[2][6][7] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure sufficient resolution of the coupled aziridine proton signals.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Optional but Recommended: For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm H-H couplings in the aziridine ring) and HSQC (to correlate protons directly to their attached carbons).

-

-

Data Processing: Process the free induction decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the carbonyls and the hydroxyl group are the most prominent reporters.

Expected IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretch | A very broad and strong absorption, often spanning over 1000 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][3][8] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretch | Strong and sharp. Its position at the lower end of the typical range is also indicative of dimerization through hydrogen bonding.[9] |

| C=O (Boc Group) | 1680 - 1700 | Stretch | Strong and sharp. This absorption is expected at a slightly lower wavenumber than the acid carbonyl due to the electron-donating effect of the adjacent nitrogen atom. |

| C-O (Acid & Boc) | 1200 - 1300 | Stretch | Strong absorptions associated with the C-O single bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes premature fragmentation of the parent molecule.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Ionization Mode | Interpretation |

|---|---|---|---|

| [M-H]⁻ | 186.07 | ESI Negative | The molecular ion after loss of the acidic proton. (Exact mass for C₈H₁₂NO₄⁻ is 186.0766). |

| [M+Na]⁺ | 210.07 | ESI Positive | The molecular ion adducted with a sodium ion, common in ESI. (Exact mass for C₈H₁₃NO₄Na⁺ is 210.0737). |

| [M-C₄H₈]⁺ or [M-Boc+H]⁺ | 132.03 | ESI Positive | A common fragmentation pattern involving the loss of isobutylene from the Boc group. |

| [M-H-CO₂]⁻ | 142.08 | ESI Negative | Fragmentation involving the loss of carbon dioxide from the carboxylate anion. |

General Analytical Workflow

The following diagram outlines a comprehensive workflow for the characterization of a new batch of this compound.

Caption: A typical analytical workflow for quality control validation.

Chiroptical Methods: Confirming Absolute Stereochemistry

While NMR confirms the connectivity, it does not directly reveal the absolute stereochemistry. Chiroptical techniques are essential to verify the (2S) configuration.

-

Optical Rotation (Polarimetry): This is a routine measurement of the rotation of plane-polarized light by the chiral molecule. A solution of this compound should exhibit a specific rotation ([α]D) with a consistent sign (either + or -) and magnitude when measured under defined conditions (concentration, solvent, temperature, wavelength). This value should be compared against a trusted reference standard.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[10] The chiral center will induce a characteristic CD spectrum, often showing a "Cotton effect" (a peak or trough) around the wavelengths where the carbonyl groups absorb UV light (n→π* transitions, typically ~210-240 nm). The sign of this Cotton effect is directly related to the absolute configuration at the C2 stereocenter.

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., c = 1.0, meaning 1.0 g/100 mL) in a specified spectroscopic grade solvent (e.g., CHCl₃ or MeOH).

-

Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm). Calibrate the instrument with the pure solvent.

-

Data Acquisition: Fill a cell of known path length (e.g., 1 dm) with the solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c).

Conclusion: A Self-Validating Spectroscopic Profile

The robust characterization of this compound relies on a complementary suite of spectroscopic techniques. No single method is sufficient. NMR provides the definitive covalent structure, IR confirms the required functional groups, MS validates the molecular weight, and chiroptical methods prove the all-important stereochemical integrity. By understanding the "why" behind the expected spectral features, researchers can confidently validate this critical building block, ensuring the integrity and success of their subsequent drug discovery and development efforts.

References

- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261–270.

- Zwanenburg, B. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.

- BenchChem (2025). Spectroscopic Characterization of (S)-Aziridine-2-carboxylic Acid: An In-depth Technical Guide.

- Advanced ChemBlocks Inc. This compound.

- Malinowska, M., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Molecules, 25(18), 4063.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.

- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.

- Rachwalski, M., et al. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(12), 3123.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.

- Royal Society of Chemistry. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Chemical Suppliers. This compound | CAS 1315000-92-0.

- Bertucci, C., & Pistolozzi, M. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-66.

- Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube.

- ChemicalBook. (S)-N-Boc-aziridine-2-carboxylic acid Product Description.

- ResearchGate. (2007). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1- O -Nucleophiles. Stereoselective Preparation of α- and β- O -Glycosyl Serine Conjugates.

- LookChem. (S)-N-Boc-aziridine-2-carboxylic acid | CAS 181212-91-9.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solvent Stability of (2S)-1-Boc-aziridine-2-carboxylic acid: Principles and Practices

Executive Summary

(2S)-1-Boc-aziridine-2-carboxylic acid is a cornerstone chiral building block in modern synthetic chemistry, prized for its role in constructing complex, nitrogen-containing molecules in pharmaceutical and materials science. However, the inherent ring strain that makes this molecule synthetically valuable also renders it susceptible to degradation.[1][2][3] This guide provides an in-depth analysis of the stability of this compound, focusing on the critical influence of solvent choice. We will explore the primary degradation mechanisms, present a framework for evaluating stability, and provide a validated experimental protocol for researchers to assess compound integrity under their specific process conditions. This document is intended for researchers, chemists, and drug development professionals who handle this reactive intermediate and require a robust understanding of its stability profile to ensure reaction efficiency, purity, and reproducibility.

The Dichotomy of Reactivity: Understanding Aziridine Stability

Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocycles characterized by significant ring strain (approximately 26-27 kcal/mol).[4] This strain is the source of their synthetic utility, providing a strong thermodynamic driving force for ring-opening reactions.[2][5] However, this high reactivity is also the molecule's primary liability, making it prone to undesired degradation pathways.

The Activating Role of the N-Boc Group

The stability of an aziridine is heavily influenced by the substituent on the nitrogen atom. The tert-butoxycarbonyl (Boc) group on this compound is a powerful electron-withdrawing group (EWG). This has two major consequences:

-

Ring Activation: The EWG polarizes the C-N bonds, increasing the electrophilicity of the ring carbons. This makes the aziridine ring more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines.[4]

-

Polymerization Inhibition: While the Boc group activates the ring for nucleophilic attack, it can sterically and electronically discourage the cationic polymerization pathways that can be problematic for simpler aziridines. However, anionic ring-opening polymerizations can still occur under certain conditions.[6]

Primary Degradation Pathways

Understanding the potential degradation routes is crucial for selecting appropriate solvents and reaction conditions. For this molecule, two pathways are of primary concern:

-

Nucleophilic Ring-Opening (Solvolysis): This is the most common degradation pathway in solution. Nucleophilic solvents (like water or alcohols) or impurities (trace amines, halides) can attack either of the aziridine ring carbons, leading to the formation of ring-opened adducts. This reaction is often accelerated by acidic or Lewis acidic conditions which protonate or coordinate to the aziridine nitrogen, further activating the ring.[5][7]

-